molecular formula C7H10N2S B1499652 4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine CAS No. 70590-66-8

4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine

Cat. No.: B1499652
CAS No.: 70590-66-8
M. Wt: 154.24 g/mol
InChI Key: MLHMXNRCJFPJOB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine is a versatile chemical scaffold in medicinal chemistry and drug discovery. This compound is recognized as a core structural element in the synthesis of sophisticated ligands for neurological targets. Researchers value this template for developing potential therapeutics for complex neurodegenerative diseases, such as Parkinson's disease . For instance, derivatives of this compound, specifically N6-propyl-substituted analogues, have been designed as multifunctional dopamine D2 and D3 receptor agonists . These compounds are investigated not only for their efficacy in reversing motor deficits in animal models but also for their promising neuroprotective properties, such as protecting neuronal PC12 cells from 6-OHDA-induced toxicity . Beyond neuroscience, the tetrahydrobenzo[d]thiazole core is a privileged structure in other therapeutic areas. Synthetic derivatives have been explored for their anti-diabetic potential by acting as modulators of the PPAR-γ pathway, and for their in vitro cytotoxic activities against various human cancer cell lines, highlighting the broad utility of this chemotype in biomedical research . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHMXNRCJFPJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669263
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70590-66-8
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Improved Process via Resolution and Reduction (Based on Patent WO2011021214A2)

This process is designed to prepare the (S)-enantiomer of 4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, which serves as an intermediate for pramipexole synthesis.

Stepwise Process:

Step Description Reagents/Conditions Outcome
1 Resolution of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole using L(+)-tartaric acid in water. Aqueous medium, L(+)-tartaric acid Resolved (S)-2,6-diamino intermediate
2 Acetylation of the resolved diamine with propionic anhydride and triethylamine in THF. Propionic anhydride, triethylamine, THF Formation of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl) propionamide
3 Reduction of the propionamide intermediate with borane-tetrahydrofuran complex. Borane-THF complex Reduction to amine form
4 Acid treatment with aqueous hydrochloric acid. Aqueous HCl Formation of pramipexole dihydrochloride monohydrate (final amine salt)

This method improves yield and purity by optimizing solvent choice and reaction conditions, including the use of ketone solvents like acetone for crystallization of intermediates and alcoholic solvents (methanol, ethanol, isopropanol) for purification.

Deprotection of Carbamate Esters (Based on ChemicalBook Synthesis)

An alternative route involves the deprotection of carbamate-protected intermediates to yield the free amine:

Step Description Reagents/Conditions Outcome
1 Treatment of (2-Bromo-4,5,6,7-tetrahydrobenzothiazol-6-yl)-carbamic acid tert-butyl ester with trifluoroacetic acid in dichloromethane. Trifluoroacetic acid, dichloromethane, 0°C, 4 hours Deprotection of carbamate to free amine
2 Neutralization with aqueous sodium hydroxide to pH 10. 40% NaOH aqueous solution Extraction and isolation of free amine
3 Organic extraction, washing, drying, and evaporation to yield 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. Dichloromethane extraction, drying agents Purified amine compound

This method is particularly useful for generating bromo-substituted analogues of the amine, which can serve as intermediates for further functionalization.

Purification Techniques

Purification of this compound and its derivatives is crucial for pharmaceutical-grade quality. The following purification steps are commonly employed:

  • Suspension and Acidification: The crude amine is suspended in alcoholic solvents such as methanol, ethanol, isopropanol, or aqueous mixtures, then acidified with acids like hydrochloric acid, hydrobromic acid, or organic sulfonic acids to form soluble salts.
  • Solvent Selection: Ester solvents (ethyl acetate, isopropyl acetate), chloro solvents (methylene chloride, chloroform), and hydrocarbons (toluene, heptane, hexane) are used for extraction and washing.
  • Filtration and Drying: After acid/base treatment, solids are filtered, washed, and dried under controlled conditions to obtain pure crystalline products.
  • Particle Size Control: Micronization or milling is used to achieve desired particle size distribution, important for drug formulation.

Research Findings and Analytical Data

The improved processes yield this compound with high purity and reproducibility. Analytical techniques confirm the quality:

Analytical Technique Observations/Results
Powder X-ray Diffraction (PXRD) Characteristic diffraction patterns confirm crystalline phase and purity.
Infrared Spectroscopy (IR) Functional group identification consistent with expected amine structure.
Differential Scanning Calorimetry (DSC) Thermal behavior indicative of stable crystalline form.

These data support the robustness of the improved synthetic and purification protocols.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Applications
Resolution and Reduction L(+)-tartaric acid, propionic anhydride, borane-THF, HCl High enantiomeric purity, scalable Intermediate for pramipexole synthesis
Carbamate Deprotection Trifluoroacetic acid, dichloromethane, NaOH Straightforward deprotection, suitable for bromo-substituted derivatives Precursor for further modifications
Acid/Base Purification and Crystallization Alcoholic solvents, mineral/organic acids, ester/chloro/hydrocarbon solvents High purity, controlled particle size Pharmaceutical grade amine preparation

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of This compound .

Scientific Research Applications

Table 1: Synthesis Overview

StepDescription
1Reaction of bromine with 4-acetylamido-cyclohexanone
2Addition of thiourea under reflux conditions
3Resolution using L(+)-tartaric acid
4Final purification through acid/base treatments

Pharmaceutical Applications

The most prominent application of 4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is in the treatment of Parkinson's disease. Pramipexole acts as a dopamine agonist and is clinically used to alleviate symptoms associated with this condition. It mimics the action of dopamine in the brain, effectively managing motor control symptoms .

Case Study: Pramipexole in Parkinson's Disease

A clinical trial demonstrated that pramipexole significantly improved motor function in patients with idiopathic Parkinson's disease compared to placebo. The study highlighted its efficacy in reducing "off" time and increasing "on" time without troublesome dyskinesia .

Research and Development Potential

Beyond its current applications, this compound shows promise for future drug development. Its structural properties make it a versatile scaffold for synthesizing new compounds targeting various neurological conditions. Researchers are exploring its potential in treating other disorders such as restless legs syndrome and certain types of depression .

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of drug development, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents, saturation, or heteroatom placement, which influence physicochemical and biological properties:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Methyl at position 6 C₈H₁₂N₂S Enhanced lipophilicity; intermediate in CNS drug synthesis
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine Additional amine at position 2 C₇H₁₁N₃S Higher polarity; potential for metal chelation
2-Amino-4,5,6,7-tetrahydrobenzothiazole Saturated benzene ring; no fused thiazole C₇H₁₀N₂S Lower steric hindrance; antitumor activity
6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride Bulky tert-pentyl group at position 6 C₁₃H₂₃ClN₂S Improved metabolic stability; pharmaceutical intermediate

Structural Insights :

  • Diamino derivatives (e.g., 2,6-diamine) exhibit dual reactivity for crosslinking or coordination chemistry .
  • Steric bulk (e.g., tert-pentyl group) reduces enzymatic degradation, a strategy employed in prodrug design .

Key Differences :

  • Enzymatic methods (e.g., lipase-catalyzed acetylation) achieve >98% enantiomeric excess for chiral variants .
  • Antitumor derivatives require multi-step functionalization (e.g., hydrazone formation) to optimize bioactivity .

Pharmacological and Functional Comparisons

  • Antitumor Activity : Thiourea derivatives of tetrahydrobenzo[b]thiophenes show IC₅₀ values <10 µM against breast cancer cell lines, attributed to thiophene-thiazole hybridization . In contrast, 4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine derivatives focus on CNS targets due to structural mimicry of dopamine .
  • Enantioselectivity : (R)-enantiomers of pramipexole precursors exhibit higher dopamine receptor affinity than (S)-forms, underscoring the importance of stereochemistry .
  • Thermodynamic Stability : Saturated analogs (e.g., 4,5,6,7-tetrahydrobenzothiazole) display lower melting points compared to fused-ring systems, impacting formulation .

Biological Activity

4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Research indicates that this compound acts on various biological targets:

  • Dopamine Receptors : It has been identified as a potent ligand for dopamine receptors D2 and D3, suggesting potential use in treating neurological disorders such as Parkinson's disease.
  • DNA Gyrase Inhibition : Analogous compounds have shown significant inhibition of bacterial DNA gyrase and topoisomerase IV. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various Gram-positive bacterial strains. A study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) between 4 and 8 μg/ml against resistant strains of Enterococcus faecalis and Staphylococcus aureus.

CompoundMIC (µg/ml)Target Bacteria
Compound 294 - 8Enterococcus faecalis, S. aureus
Compound X10E. coli

Anticancer Activity

In vitro studies have shown that this compound derivatives possess moderate to good cytotoxic effects against human leukemic cell lines (K562 and Reh). Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

CompoundActivity LevelCell Line
Compound AHighK562
Compound BModerateReh

Case Studies

  • Antileukemic Agents : A study synthesized a series of urea derivatives based on this compound and evaluated their antileukemic potential. The results indicated that compounds with specific substituents on the phenyl ring showed significant cytotoxicity and induced apoptosis in cancer cells .
  • Antimicrobial Studies : Another research effort focused on the synthesis of thiazole analogs for their antimicrobial properties. Modifications to the thiazole ring were explored to enhance efficacy against resistant bacterial strains. The findings suggested that structural modifications significantly impacted biological activity .

Q & A

Q. What are the established synthetic routes for 4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions. A validated method includes:

  • Enamine formation : Reacting a cyclohexanedione derivative with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a solvent like diisopropylether to form an enamine intermediate.
  • Thiazole ring closure : Treating the enamine with sulfur in alcoholic solvents (e.g., methanol) to generate the tetrahydrobenzothiazole core.
  • Amination : Reacting the intermediate with cyanamide to introduce the amine group at position 6. Optimizing temperature (-5°C to 20°C) and solvent choice (e.g., alcohols for solubility) enhances purity (>95%) and yield (60–75%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the tetrahydro ring (δ 1.5–2.8 ppm) and amine protons (δ 5.0–6.0 ppm).
  • IR spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C-S bonds) validate functional groups.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • Mass spectrometry : ESI-MS confirms molecular weight (168.26 g/mol) via [M+H]⁺ ion .

Q. How do structural analogs of this compound differ in biological activity?

Modifications at the 6-position significantly impact activity:

Compound Modification Biological Activity
6-Methyl derivativeMethyl at C6Enhanced kinase inhibition (IC₅₀ ~1 μM)
2-Amino-benzothiazoleNo tetrahydro ringReduced cytotoxicity (IC₅₀ >10 μM)
N6-Propyl derivativePropylamino group at C6Improved dopamine receptor affinity
The tetrahydro structure and amine positioning are critical for target binding .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemistry validated?

  • Chiral starting materials : Use (R)- or (S)-configured cyclohexanedione precursors to control stereochemistry at C6.
  • Protection-deprotection : Protect the C6 amine with tert-butylcarbamate (Boc) during synthesis to prevent racemization.
  • Chiral HPLC : Utilize columns like Chiralpak AD-H to resolve enantiomers (e.g., (S)-enantiomer elutes at 12.3 min, (R)-enantiomer at 14.7 min).
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability. Recommended approaches:

  • Dose-response standardization : Test across a 10⁻⁴–10⁻⁹ M range to calculate precise IC₅₀ values.
  • Selectivity profiling : Compare activity against related kinases (e.g., EGFR vs. VEGFR2) using kinase panel assays.
  • Cellular context : Validate results in multiple cell lines (e.g., MCF-7 vs. HEK293) to exclude cell-type-specific effects .

Q. What degradation pathways occur under stressed storage conditions, and how can stability be improved?

  • Oxidative degradation : The amine group forms N-oxide derivatives (e.g., 2-amino-6-(propylammonio)-3-oxide) under light or oxygen exposure.
  • Hydrolysis : Acidic/basic conditions cleave the thiazole ring, generating cyclohexanone byproducts. Mitigation strategies :
  • Store at -20°C in amber vials under nitrogen.
  • Use lyophilization to enhance shelf life (>24 months) .

Q. What pharmacological mechanisms are associated with this compound derivatives?

  • Kinase inhibition : Derivatives like N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine exhibit dual inhibition of Aurora A/B kinases (IC₅₀ = 0.8–1.2 μM) via ATP-binding site competition.
  • Dopaminergic activity : The (S)-enantiomer shows high affinity for D2/D3 receptors (Ki = 2–5 nM), relevant to Parkinson’s disease research.
  • Anticancer effects : Pyrazolo-benzothiazole derivatives induce apoptosis in leukemia cells (Caspase-3 activation at 10 μM) .

Methodological Notes

  • Data validation : Cross-reference spectral data with PubChem entries (CID: 346922) for reproducibility.
  • Stereochemical rigor : Use polarimetry or circular dichroism (CD) to confirm enantiopurity in pharmacological studies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine

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